N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-methylbenzenesulfonamide
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Overview
Description
“N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-methylbenzenesulfonamide” is a small molecule . It belongs to the class of organic compounds known as phenylpiperidines, which are compounds containing a phenylpiperidine skeleton, consisting of a piperidine bound to a phenyl group .
Molecular Structure Analysis
The molecular formula of this compound is C23H27N5O3S . Its average mass is 453.557 Da and its monoisotopic mass is 453.183472 Da .Physical and Chemical Properties Analysis
The compound is a small molecule with a complex structure . Unfortunately, specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the sources I found.Scientific Research Applications
Advances in Organic Synthesis and Medicinal Chemistry
A significant contribution of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-methylbenzenesulfonamide is observed in the synthesis of complex organic molecules with potential medicinal applications. Kaneda's review highlights the synthesis and characterization of novel cyclic compounds containing aminobenzenesulfonamide, demonstrating the utility of sulfonamide derivatives in organic synthesis and pharmaceutical development. These advancements suggest that such derivatives can serve as versatile moieties in drug discovery and the creation of new pharmaceuticals (Kaneda, 2020).
Polymer Science and Scintillation Materials
In polymer science, the research on plastic scintillators based on polymethyl methacrylate (PMMA) incorporates various luminescent dyes, including those related to the structural framework of this compound. This work, conducted by Salimgareeva and Kolesov, explores how replacing traditional secondary solvents with alternative compounds can maintain or enhance the scintillation efficiency, optical transparency, and stability of PMMA-based scintillators. Such research underscores the relevance of specific chemical structures in developing advanced materials for radiation detection and optical applications (Salimgareeva & Kolesov, 2005).
Environmental Impact and Safety Evaluations
Exploring the environmental implications and safety of chemical compounds is crucial. Studies on the degradation, occurrence, and toxicity of antimicrobial agents and their by-products in the environment, such as those conducted by Bedoux et al., provide insights into the potential environmental and health impacts of widespread chemical use. While not directly related to this compound, this research context emphasizes the importance of evaluating the ecological and human health aspects of chemical compounds used in various applications (Bedoux et al., 2012).
Mechanism of Action
Target of Action
The primary target of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-methylbenzenesulfonamide is Cyclin-dependent kinase 2 . This enzyme plays a crucial role in the regulation of the cell cycle and is often implicated in cancer and other diseases .
Biochemical Pathways
Given its target, it is likely involved in the regulation of the cell cycle .
Result of Action
Given its target, it is likely that the compound affects cell proliferation .
Safety and Hazards
Properties
IUPAC Name |
N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-3-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S2/c1-13-5-3-6-16(11-13)25(22,23)18-17-12-15(8-7-14(17)2)19-9-4-10-24(19,20)21/h3,5-8,11-12,18H,4,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSYQVRCCCKPARX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NC2=C(C=CC(=C2)N3CCCS3(=O)=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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